![molecular formula C17H14ClN3O3S2 B7754954 2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B7754954.png)
2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one
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Overview
Description
2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method includes the initial formation of the quinazolinone core, followed by the introduction of the chloro and nitrophenyl groups through nucleophilic substitution reactions. The sulfanyl groups are then added via thiolation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one
- 2-chloro-4-nitrophenol
- 4-nitrophenyl sulfanyl derivatives
Uniqueness
2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its quinazolinone core structure also provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S2/c18-11(9-25-13-7-5-12(6-8-13)21(23)24)10-26-17-19-15-4-2-1-3-14(15)16(22)20-17/h1-8,11H,9-10H2,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAIYBAYMSELKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)SCC(CSC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)SCC(CSC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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